molecular formula C23H29ClN4O2 B2633736 N'-(5-chloro-2-methylphenyl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide CAS No. 921923-78-6

N'-(5-chloro-2-methylphenyl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide

Cat. No.: B2633736
CAS No.: 921923-78-6
M. Wt: 428.96
InChI Key: CQPHYRBBRICKAZ-UHFFFAOYSA-N
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Description

N’-(5-chloro-2-methylphenyl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a complex organic compound that belongs to the class of amides. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring, a dimethylamino group, and a tetrahydroquinoline moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-chloro-2-methylphenyl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the amide bond: This can be achieved by reacting an appropriate acid chloride with an amine.

    Substitution reactions: Introducing the chloro and dimethylamino groups through nucleophilic substitution reactions.

    Cyclization: Forming the tetrahydroquinoline ring through cyclization reactions under specific conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Optimization of temperature and pressure to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

N’-(5-chloro-2-methylphenyl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the amide to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-(5-chloro-2-methylphenyl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Intercalation into DNA or RNA, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    N’-(5-chloro-2-methylphenyl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide: can be compared with other amides and tetrahydroquinoline derivatives.

    N-(2-chloro-4-methylphenyl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide: A similar compound with a different substitution pattern.

Uniqueness

The uniqueness of N’-(5-chloro-2-methylphenyl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

N'-(5-chloro-2-methylphenyl)-N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN4O2/c1-15-7-9-18(24)13-19(15)26-23(30)22(29)25-14-21(27(2)3)17-8-10-20-16(12-17)6-5-11-28(20)4/h7-10,12-13,21H,5-6,11,14H2,1-4H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPHYRBBRICKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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